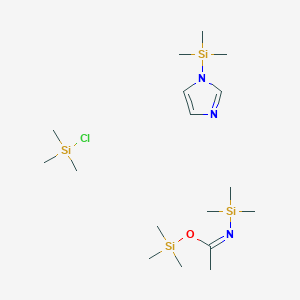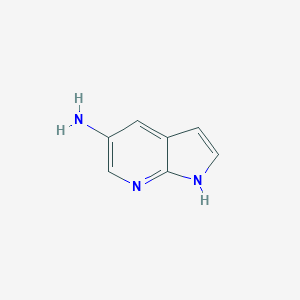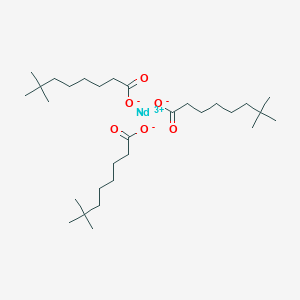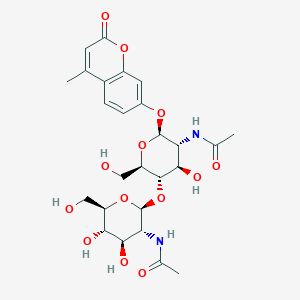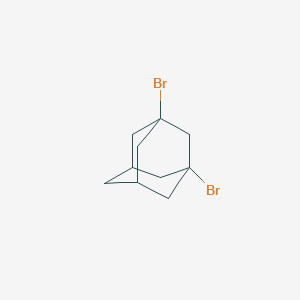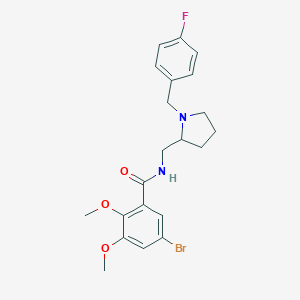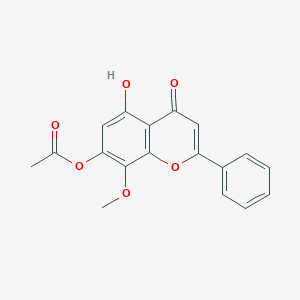
9-Hydroxychrysene-1,2-diol-3,4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxychrysene-1,2-diol-3,4-oxide is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a polycyclic aromatic hydrocarbon derivative that has been found to have significant biological activity.
Aplicaciones Científicas De Investigación
9-Hydroxychrysene-1,2-diol-3,4-oxide has been studied for its potential applications in a variety of scientific research areas. One of the primary areas of interest is in the field of cancer research. Studies have shown that this compound has significant anti-cancer activity, particularly against breast cancer cells. Other areas of research include environmental toxicology, where it has been shown to have potential as a biomarker for exposure to polycyclic aromatic hydrocarbons.
Mecanismo De Acción
The mechanism of action of 9-Hydroxychrysene-1,2-diol-3,4-oxide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 9-Hydroxychrysene-1,2-diol-3,4-oxide has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. It has also been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 9-Hydroxychrysene-1,2-diol-3,4-oxide in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are a number of future directions for research on 9-Hydroxychrysene-1,2-diol-3,4-oxide. One area of interest is in the development of new cancer treatments, particularly for breast cancer. Other potential applications include the use of this compound as a biomarker for exposure to polycyclic aromatic hydrocarbons in the environment. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of 9-Hydroxychrysene-1,2-diol-3,4-oxide is a complex process that involves several steps. The most commonly used method involves the oxidation of chrysene using a mixture of potassium permanganate and sulfuric acid. The resulting product is then treated with sodium hydroxide to form the final compound. Other methods of synthesis have also been reported in the literature, including the use of metal catalysts and microwave irradiation.
Propiedades
Número CAS |
104975-31-7 |
|---|---|
Nombre del producto |
9-Hydroxychrysene-1,2-diol-3,4-oxide |
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12(17),13,15,18-heptaene-6,7,14-triol |
InChI |
InChI=1S/C18H14O4/c19-9-3-1-8-2-4-11-10(13(8)7-9)5-6-12-14(11)17-18(22-17)16(21)15(12)20/h1-7,15-21H/t15-,16+,17+,18-/m1/s1 |
Clave InChI |
PAPRUUIWEKWIAZ-VSZNYVQBSA-N |
SMILES isomérico |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3[C@H]5[C@H](O5)[C@H]([C@@H]4O)O)O |
SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O |
SMILES canónico |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O |
Sinónimos |
1,2,9-trihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene 1,2,9-trihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene 9-HCDO 9-hydroxychrysene-1,2-diol-3,4-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



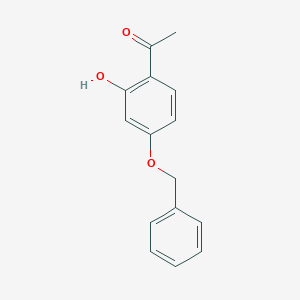
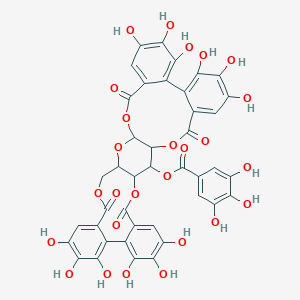
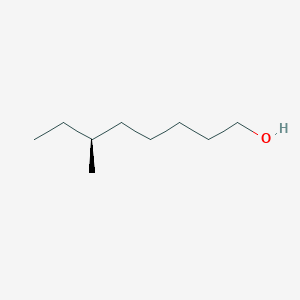
![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B19695.png)
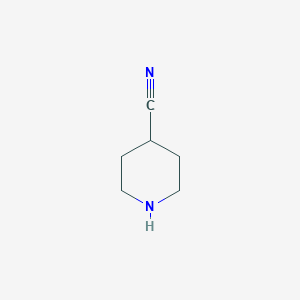
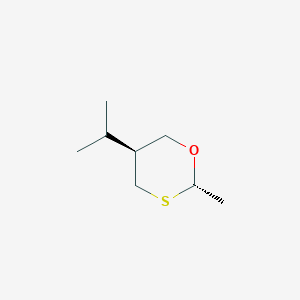
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B19717.png)
